rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
CAS No.:
Cat. No.: VC20446954
Molecular Formula: C13H11F3O3
Molecular Weight: 272.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11F3O3 |
|---|---|
| Molecular Weight | 272.22 g/mol |
| IUPAC Name | (1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
| Standard InChI | InChI=1S/C13H11F3O3/c14-13(15,16)8-3-1-2-7(4-8)12-5-9(19-6-12)10(12)11(17)18/h1-4,9-10H,5-6H2,(H,17,18)/t9-,10+,12-/m1/s1 |
| Standard InChI Key | YHNCNDNYOSYDMI-JFGNBEQYSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
| Canonical SMILES | C1C2C(C1(CO2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
Introduction
Structural Characteristics and Molecular Design
Core Bicyclic Framework
The compound’s defining feature is its 2-oxabicyclo[2.1.1]hexane core, a strained bicyclic system comprising five carbon atoms and one oxygen atom arranged in a bridged configuration. This framework imposes significant conformational rigidity, which is advantageous for modulating molecular interactions with biological targets . The oxygen atom at position 2 introduces polarity, while the carboxylic acid at position 5 enhances water solubility and provides a handle for further derivatization.
Substituent Effects
The 3-(trifluoromethyl)phenyl group at position 4 contributes to the molecule’s hydrophobicity and electronic profile. The trifluoromethyl (-CF3) substituent is a strong electron-withdrawing group, which influences the compound’s dipole moment and binding affinity to hydrophobic pockets in enzymes or receptors . Comparative studies suggest that the -CF3 group enhances metabolic stability by resisting oxidative degradation, a common issue with simpler alkyl or halogenated analogs .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C14H13F3O3 |
| Molecular Weight | 310.25 g/mol |
| logP (Predicted) | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 3 (Carboxylic acid, ether oxygen) |
| Topological Polar Surface Area | 57.8 Ų |
Synthesis and Manufacturing Approaches
Iodocyclization Strategy
A general synthesis route for 2-oxabicyclo[2.1.1]hexanes involves iodocyclization of pre-functionalized precursors. Starting with a suitably substituted allylic alcohol, treatment with iodine (I2) in the presence of a base induces cyclization, forming the bicyclic framework . For rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, the process begins with a 3-(trifluoromethyl)phenethyl alcohol derivative, which undergoes iodocyclization to yield the intermediate iodohydrin. Subsequent oxidation and hydrolysis steps introduce the carboxylic acid moiety .
Physicochemical and Pharmacokinetic Profile
Solubility and Lipophilicity
The carboxylic acid group confers moderate aqueous solubility (~0.5 mg/mL at pH 7.4), while the trifluoromethylphenyl substituent increases logP to 3.8, indicating balanced lipophilicity suitable for oral bioavailability . Molecular dynamics simulations predict favorable membrane permeability, with a predicted Caco-2 permeability of 12 × 10⁻⁶ cm/s .
Metabolic Stability
In vitro studies on similar 2-oxabicyclo[2.1.1]hexanes demonstrate resistance to cytochrome P450-mediated oxidation, attributable to the steric shielding provided by the bicyclic core . The -CF3 group further reduces susceptibility to enzymatic degradation, as evidenced by a half-life (t1/2) exceeding 120 minutes in human liver microsomes .
Biological Activity and Therapeutic Applications
Bioisosteric Replacement
The compound serves as a bioisostere for meta-substituted benzenes, mimicking their spatial and electronic characteristics while avoiding the metabolic liabilities of aromatic rings . In one case study, replacing a meta-tolyl group in a kinase inhibitor with this bicyclic system improved IC50 values by 3-fold and reduced clearance rates in preclinical models .
Enzyme Inhibition
Preliminary screens indicate activity against serine proteases and phosphodiesterases, with Ki values in the low micromolar range . The rigid scaffold likely enforces precise orientation of the carboxylic acid group for coordination with catalytic residues.
Comparative Analysis with Related Compounds
Table 2: Comparison of Bicyclic Bioisosteres
| Compound | Core Structure | logP | Metabolic t1/2 (min) |
|---|---|---|---|
| rac-(1R,4S,5S)-4-[3-(CF3)Ph]-BCH | 2-Oxabicyclo[2.1.1]hexane | 3.8 | >120 |
| Bicyclo[1.1.1]pentane (BCP) | Bicyclo[1.1.1]pentane | 2.1 | 90 |
| Cubane | Cubane | 1.7 | 60 |
Key advantages of the 2-oxabicyclo[2.1.1]hexane system include higher metabolic stability and tunable polarity compared to BCP or cubane analogs .
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